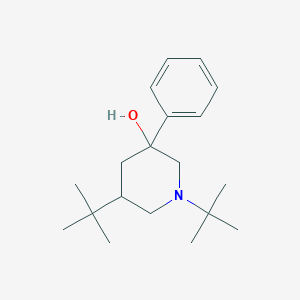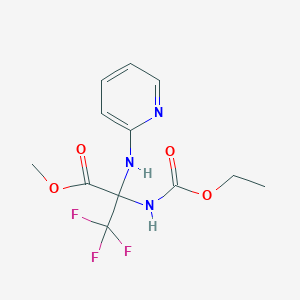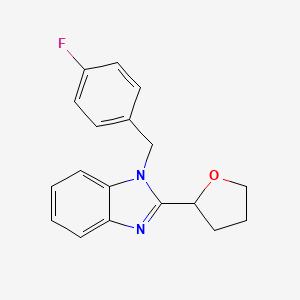
5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with ethyl, methyl, morpholinyl, and dicarbonitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as ethyl and methyl-substituted pyridine derivatives, with morpholine and cyanide sources under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired quality.
化学反应分析
Types of Reactions
5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives with altered functional groups.
Substitution: Formation of substituted pyridine derivatives with new functional groups replacing the morpholinyl group.
科学研究应用
5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry.
作用机制
The mechanism of action of 5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
2-(Morpholin-4-yl)pyridine-3-carbonitrile: Similar structure but lacks the ethyl and methyl substitutions.
6-Methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile: Similar structure but lacks the ethyl substitution.
5-Ethyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile: Similar structure but lacks the methyl substitution.
Uniqueness
5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile is unique due to the combination of ethyl, methyl, morpholinyl, and dicarbonitrile groups on the pyridine ring. This unique structure may confer specific properties, such as enhanced biological activity or improved chemical stability, making it a valuable compound for various research applications.
属性
分子式 |
C14H16N4O |
|---|---|
分子量 |
256.30 g/mol |
IUPAC 名称 |
5-ethyl-6-methyl-2-morpholin-4-ylpyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C14H16N4O/c1-3-11-10(2)17-14(13(9-16)12(11)8-15)18-4-6-19-7-5-18/h3-7H2,1-2H3 |
InChI 键 |
LSTHCCNIGQUAHD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(C(=C1C#N)C#N)N2CCOCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-Chlorophenyl)-3-{4-[2-(2,4-dimethoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11050548.png)
![2-{Acetyl[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate](/img/structure/B11050549.png)
![Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11050555.png)
![3-(Prop-2-en-1-yl)-1-[(trimethylpyrazol-4-yl)methyl]thiourea](/img/structure/B11050556.png)
![2-chloro-4-methyl-6-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11050558.png)


![1-(3-chloro-4-fluorophenyl)-3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]pyrrolidine-2,5-dione](/img/structure/B11050574.png)
![1-[(3-Bromopropyl)sulfonyl]decane](/img/structure/B11050589.png)


![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B11050616.png)
![N-carbamimidoyl-4-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B11050618.png)